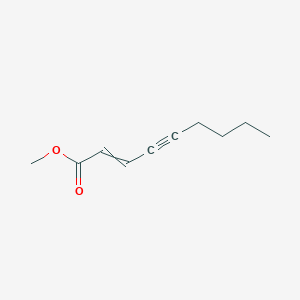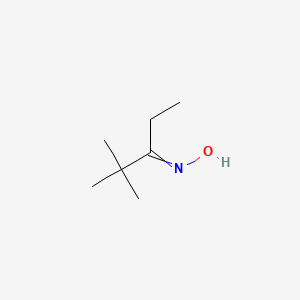![molecular formula C15H23N3O B14447447 N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea CAS No. 77731-49-8](/img/structure/B14447447.png)
N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is a chemical compound that features a urea linkage between a phenyl group and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea typically involves the reaction of azepane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azepane and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Azepane is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the phenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced forms of the urea compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Azepan-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a phenyl group.
2-(Azepan-1-yl)ethyl methacrylate: Contains a methacrylate group instead of a urea linkage.
Uniqueness
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is unique due to its combination of a phenyl group and an azepane ring linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
77731-49-8 |
|---|---|
Fórmula molecular |
C15H23N3O |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[2-(azepan-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H23N3O/c19-15(17-14-8-4-3-5-9-14)16-10-13-18-11-6-1-2-7-12-18/h3-5,8-9H,1-2,6-7,10-13H2,(H2,16,17,19) |
Clave InChI |
XCBJUYCMDKCSSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCNC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


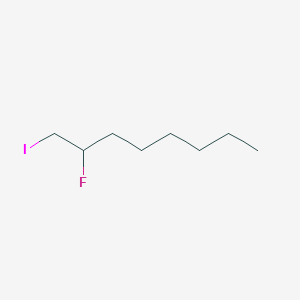
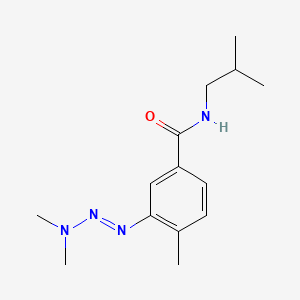

![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
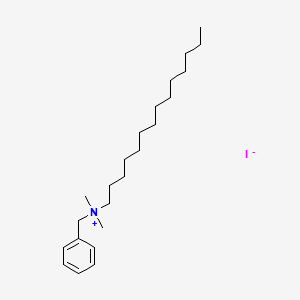
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)

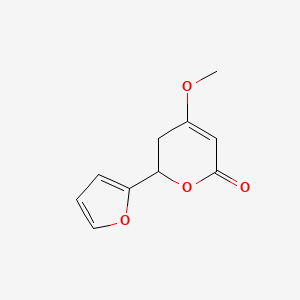
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
